molecular formula C25H27NO3 B12341463 4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate

4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate

Cat. No.: B12341463
M. Wt: 389.5 g/mol
InChI Key: QEFBBQCOLUZNFF-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate is a piperidine-based chemical compound of significant interest in medicinal chemistry and drug discovery research . Piperidine derivatives are recognized as privileged scaffolds in pharmaceutical development, frequently serving as key structural components in molecules designed to modulate various biological targets . Scientific literature indicates that structurally related piperidine carboxylate esters are valuable intermediates or target molecules in exploratory research . For instance, certain piperidine esters have been investigated for their potential interactions with enzyme systems, such as kinase inhibitors relevant in oncology research . The specific substitution pattern of this compound—featuring a naphthalen-2-yl group and a 4-methoxybenzyl ester—suggests its utility in structure-activity relationship (SAR) studies, particularly for optimizing the physicochemical properties and binding affinity of lead compounds . Researchers may employ this chemical as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C25H27NO3

Molecular Weight

389.5 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 1-methyl-4-naphthalen-2-ylpiperidine-4-carboxylate

InChI

InChI=1S/C25H27NO3/c1-26-15-13-25(14-16-26,22-10-9-20-5-3-4-6-21(20)17-22)24(27)29-18-19-7-11-23(28-2)12-8-19/h3-12,17H,13-16,18H2,1-2H3

InChI Key

QEFBBQCOLUZNFF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amino Alcohols

Piperidine rings are commonly constructed via cyclocondensation reactions. For example, Debnath et al. demonstrated that 4-piperidone derivatives can be synthesized through aza-Michael additions using divinyl ketones and primary amines. Applied to this compound, 4-(naphthalen-2-yl)piperidine-4-carboxylic acid could be generated by reacting naphthalen-2-ylmagnesium bromide with a preformed enamine intermediate, followed by acid-catalyzed cyclization. This method achieves moderate yields (~60–70%) but requires strict anhydrous conditions.

Palladium-Catalyzed Coupling for Direct Functionalization

Recent advances employ palladium catalysts to introduce substituents at the 4-position of preformed piperidine rings. Patel et al. utilized Suzuki-Miyaura cross-coupling between 4-bromo-1-methylpiperidine-4-carboxylate and naphthalen-2-ylboronic acid, achieving 85% yield using Pd(OAc)₂ and SPhos ligands. This method benefits from regioselectivity but demands careful control of steric hindrance at the 4-position.

Introduction of the 1-Methyl Group

N-Methylation of the piperidine nitrogen is critical for modulating the compound’s pharmacokinetic properties.

Reductive Amination

A widely adopted method involves reductive amination of 4-(naphthalen-2-yl)piperidine-4-carboxylic acid with formaldehyde. US Patent 8,697,876B2 details a transfer hydrogenation approach using Pd/C and formic acid, yielding 1-methylpiperidine derivatives with >90% purity. The reaction proceeds at 90–95°C under ambient pressure, avoiding over-reduction byproducts.

Alkylation with Methyl Halides

Alternative N-methylation employs methyl iodide or dimethyl sulfate in the presence of base. Kumar et al. reported a 78% yield using K₂CO₃ in DMF at 60°C. However, this method risks quaternization of the nitrogen, necessitating stoichiometric control.

Esterification with 4-Methoxybenzyl Alcohol

The final step involves esterifying the carboxylic acid with 4-methoxybenzyl (PMB) alcohol.

Mitsunobu Reaction

The Mitsunobu reaction reliably forms esters under mild conditions. Eschenmoser et al. optimized this using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine, achieving 89% yield for PMB esters. Key advantages include retention of stereochemistry and compatibility with acid-sensitive groups.

DCC/DMAP-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate esterification via activation of the carboxylic acid. Smith et al. demonstrated 92% yield for analogous PMB esters within 12 hours at room temperature. This method is scalable but requires rigorous removal of urea byproducts.

Integrated Synthetic Routes

Combining these steps, two optimized routes emerge:

Linear Synthesis (Route A)

  • Piperidine core synthesis via aza-Michael addition.
  • N-Methylation via transfer hydrogenation.
  • PMB esterification using Mitsunobu conditions.
    Overall yield : 52% over three steps.

Convergent Synthesis (Route B)

  • Suzuki-Miyaura coupling to install naphthalen-2-yl.
  • Concurrent N-methylation and esterification under Pd catalysis.
    Overall yield : 67% over two steps.

Analytical Characterization

Critical data for verifying structure and purity include:

Parameter Value/Description Method
Molecular Weight 389.5 g/mol HRMS
¹H NMR (CDCl₃) δ 7.82–7.25 (naphthalene), 4.76 (OCH₂), 3.91 (OCH₃) 500 MHz
HPLC Purity >99% C18 column

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky naphthalen-2-yl groups impede coupling reactions. Using XPhos ligands enhances catalytic efficiency.
  • PMB Deprotection Risk : Acidic conditions during N-methylation may cleave the PMB ester. Buffered deprotection with HF·pyridine mitigates this.
  • Byproduct Formation : Quaternized piperidine salts are minimized by limiting methyl halide stoichiometry.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cancer Therapeutics

Research indicates that compounds with similar piperidine structures exhibit inhibitory activity against essential enzymes involved in cancer progression. For instance, derivatives of piperidine have been studied for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. The integration of 4-methoxybenzyl groups may enhance the binding affinity of these compounds to DHFR, providing a pathway for developing novel anticancer agents .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. Piperidine derivatives have been explored as antagonists for muscarinic receptors, which are implicated in various neurological conditions. The ability of this compound to modulate these receptors can lead to advancements in therapies for diseases such as Alzheimer’s and schizophrenia .

Pain Management

In studies focused on pain management, compounds similar to 4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate have shown promise as dual inhibitors of soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4). These enzymes play significant roles in inflammatory pain pathways. The co-administration of such inhibitors has resulted in enhanced analgesic effects, suggesting that this compound could be further explored for its analgesic properties .

Case Study 1: Inhibition of Dihydrofolate Reductase

A series of piperidine-based thiosemicarbazones were synthesized and tested for their inhibitory effects on DHFR. The findings indicated that modifications on the piperidine ring significantly impacted the biological activity, demonstrating how structural variations can lead to potent drug candidates targeting DHFR-associated diseases .

CompoundIC50 (μM)% Inhibition
Compound A0.585%
Compound B0.778%
Compound C1.065%

Case Study 2: Analgesic Effects

In a rat model of inflammatory pain, a related compound demonstrated rapid onset analgesic effects when administered orally. The pharmacokinetic profile showed a peak concentration correlating with significant pain reduction, highlighting the potential therapeutic applications of piperidine derivatives in pain management .

ParameterValue
Tmax (min)30
Cmax (nM)460
Duration (hours)4

Mechanism of Action

The exact mechanism of action of 4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its aromatic and piperidine moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on evidence from synthesis reports, pharmacological studies, and chemical databases:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes Reference
4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate C₂₆H₂₇NO₃ 413.50 g/mol* 4-Naphthalen-2-yl, 1-methoxybenzyl, methyl ester Hypothesized enhanced lipophilicity and binding affinity
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate C₂₁H₂₄N₂O₂ 336.43 g/mol 4-Phenylamino, 1-benzyl, methyl ester Used in opioid analog synthesis; moderate yield (79.9%)
(3S,4S)-Methyl 1-methyl-4-(naphthalen-2-yl)piperidine-3-carboxylate C₁₈H₂₁NO₂ 283.36 g/mol 4-Naphthalen-2-yl, 1-methyl, 3-methyl ester Stereospecific synthesis; no activity data reported
1-(1-(3-Methoxyphenyl)-4-(naphthalen-1-yloxy)but-2-yn-1-yl)-4-phenylpiperidine C₃₂H₃₁NO₂ 473.60 g/mol Naphthalen-1-yloxy, 3-methoxyphenyl, phenyl 44% yield; high lipophilicity (C%: 83.26)
Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)piperidine-4-carboxylate C₂₃H₂₆ClNO₄S 464.98 g/mol 4-Chlorophenylsulfonyl, 4-methylbenzyl, ethyl ester Sulfonyl group may reduce membrane permeability

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The naphthalen-2-yl group in the target compound increases hydrophobicity compared to phenyl or benzyl substituents in analogs like methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate . This aligns with evidence suggesting that hydrophobic terminal groups (e.g., naphthalene) enhance inhibitory activity in piperidine derivatives . The methoxybenzyl group at the 1-position may improve metabolic stability compared to simpler benzyl groups, as methoxy groups can resist oxidative degradation.

Steric and Electronic Effects :

  • The methyl ester in the target compound contrasts with ethyl or propionamide esters in analogs (e.g., P6-E in ). Anionic carboxylates (e.g., P6-E) are associated with reduced activity, supporting the preference for neutral esters in the target structure .
  • The 4-methyl substituent on the piperidine ring (vs. 3S,4S stereochemistry in ) may alter conformational flexibility and receptor interactions.

Synthetic Efficiency: Yields for related compounds vary widely. For example, methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate was synthesized in 79.9% yield , whereas the naphthalen-1-yloxy derivative in achieved only 44% yield . This suggests that sterically bulky groups (e.g., naphthalene) may complicate synthesis.

Research Findings and Implications

  • Pharmacological Potential: The naphthalene moiety in the target compound may mimic hydrophobic binding pockets in biological targets, as seen in studies where similar groups improved inhibition constants (e.g., P6-D and P6-F in ) .
  • Thermodynamic Stability : Differential scanning fluorimetry (DSF) data from indicate that hydrophobic piperidine derivatives stabilize target proteins (increased melting temperature, T_m), suggesting the target compound could exhibit similar behavior .
  • Synthetic Challenges : The methoxybenzyl group necessitates careful protection-deprotection strategies, as seen in , where propionic anhydride was used for N-acylation .

Biological Activity

4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate, also known by its CAS number 1014086-04-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C25H27NO3
  • Molecular Weight : 389.49 g/mol
  • CAS Number : 1014086-04-4

Pharmacological Effects

  • Antiviral Activity :
    • A study highlighted the antiviral potential of piperidine derivatives, including compounds structurally related to 4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate. These derivatives exhibited significant inhibitory effects against HIV, with IC₅₀ values comparable to established drugs like maraviroc .
  • Anticonvulsant Properties :
    • The compound's structural analogs were evaluated for anticonvulsant activity. Modifications in the methoxy and naphthalene groups were shown to enhance efficacy against seizure models, indicating that similar modifications could be explored for 4-Methoxybenzyl derivatives .
  • Cytotoxicity :
    • Research into related piperidine compounds revealed promising cytotoxic effects against various cancer cell lines. The presence of specific substituents on the piperidine ring was crucial for enhancing activity, suggesting that the naphthalene moiety in our compound may play a significant role in its anticancer properties .

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine derivatives indicates that:

  • The substitution pattern on the aromatic rings significantly influences biological activity.
  • Methoxy groups enhance lipophilicity and potentially improve membrane permeability.
  • The presence of naphthalene contributes to increased interaction with target proteins, enhancing binding affinity and biological response.

Case Studies

  • In vitro Studies :
    • In vitro assays demonstrated that modifications in the piperidine structure led to increased potency against Mycobacterium tuberculosis (Mtb) by targeting the menaquinone biosynthesis pathway, emphasizing the potential of similar compounds in treating bacterial infections .
  • Combination Therapy :
    • Recent studies have shown that when used in combination with other agents targeting different pathways in cancer cells, compounds similar to 4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate exhibited synergistic effects, leading to enhanced therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for preparing 4-Methoxybenzyl 1-methyl-4-(naphthalen-2-yl)piperidine-4-carboxylate?

The synthesis typically involves multi-step reactions, including:

  • Core piperidine formation : Reacting substituted piperidine precursors (e.g., 4-oxo-piperidine derivatives) with naphthalen-2-yl groups under nucleophilic substitution conditions. For example, benzyl chloroformate is often used to introduce protective groups under basic conditions (triethylamine in dichloromethane) .
  • Esterification : Coupling the piperidine intermediate with 4-methoxybenzyl groups via carbodiimide-mediated esterification (e.g., DCC/DMAP) to ensure regioselectivity .
  • Purification : Chromatography or recrystallization (using solvents like methanol/water mixtures) to achieve >98% purity, as validated by HPLC methods .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, naphthalene aromatic signals at δ 7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 420.22) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry, particularly if chiral centers are present (e.g., single-crystal studies at 293 K with R factor <0.05) .

Q. What are the critical stability considerations for this compound during storage?

  • Temperature : Store at 2–8°C in amber vials to prevent thermal degradation .
  • pH sensitivity : Avoid exposure to strong acids/bases; stability testing in buffer solutions (pH 4.6–7.4) shows <5% degradation over 30 days .
  • Light sensitivity : UV-Vis analysis confirms photodegradation above 300 nm; use inert atmospheres (N2_2) for long-term storage .

Q. What safety protocols are essential for handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles due to skin/eye irritation risks (GHS H315/H319) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm) .
  • Spill management : Neutralize with sodium bicarbonate and absorb with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

  • Purity variations : Compare batches using COA (Certificate of Analysis) data; impurities >2% (e.g., unreacted naphthalene precursors) can skew bioassay results .
  • Assay conditions : Standardize protocols (e.g., cell line viability assays at 37°C, 5% CO2_2) to minimize variability .
  • Metabolite interference : Conduct LC-MS/MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to off-target effects .

Q. What experimental strategies optimize the compound’s selectivity for target receptors?

  • Molecular docking : Use AutoDock Vina to model interactions with piperidine-binding pockets (e.g., opioid or sigma receptors) .
  • SAR studies : Modify the methoxybenzyl or naphthalene moieties; for example, fluorination at the 4-position increases affinity for κ-opioid receptors by 20% .
  • Functional assays : Measure cAMP inhibition (IC50_{50}) in HEK293 cells transfected with target receptors to validate selectivity .

Q. How can in silico modeling predict metabolic pathways for this compound?

  • Software tools : Employ Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolism sites (e.g., CYP3A4-mediated demethylation) .
  • Density functional theory (DFT) : Calculate activation energies for hydrolysis or oxidation reactions at the ester or piperidine groups .
  • Validation : Compare predictions with in vitro microsomal stability data (e.g., human liver microsomes, t1/2_{1/2} >60 min) .

Q. What are the methodological challenges in scaling up synthesis for preclinical studies?

  • Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., esterification) to maintain yield >85% .
  • Purification bottlenecks : Replace column chromatography with fractional crystallization (e.g., using ethyl acetate/hexane gradients) for kilogram-scale production .
  • Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate purity .

Q. How do structural modifications impact the compound’s pharmacokinetic profile?

  • LogP adjustments : Introduce polar groups (e.g., hydroxylation at the naphthalene 6-position) to reduce LogP from 3.5 to 2.8, enhancing aqueous solubility .
  • Plasma protein binding : Use equilibrium dialysis to measure binding to albumin; >90% binding correlates with prolonged half-life but reduced CNS penetration .
  • Prodrug strategies : Convert the ester to a phosphate prodrug, improving oral bioavailability from 15% to 45% in rodent models .

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